molecular formula C13H24O4 B1201528 Decylmalonic acid CAS No. 4372-29-6

Decylmalonic acid

Cat. No.: B1201528
CAS No.: 4372-29-6
M. Wt: 244.33 g/mol
InChI Key: HCUZVMHXDRSBKX-UHFFFAOYSA-N
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Description

Decylmalonic acid (CAS 4372-29-6) is a dicarboxylic acid derivative featuring a decyl (C₁₀H₂₁) alkyl chain attached to the central carbon of the malonic acid backbone. Its molecular formula is C₁₃H₂₄O₄, and it is structurally represented as HOOC-C(C₁₀H₂₁)-COOH. This compound is primarily utilized in polymer chemistry, particularly in dental materials, where its derivatives (e.g., 10-methacryloyloxy this compound) serve as polymerizable monomers to enhance adhesive properties . While less studied than simpler malonic acid derivatives, its long alkyl chain confers unique physicochemical characteristics, such as reduced water solubility and increased hydrophobicity, making it suitable for specialized industrial applications .

Properties

IUPAC Name

2-decylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-9-10-11(12(14)15)13(16)17/h11H,2-10H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUZVMHXDRSBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30195918
Record name Decylmalonic acid
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4372-29-6
Record name 2-Decylpropanedioic acid
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Record name Decylmalonic acid
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Record name Decylmalonic acid
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Record name Decylmalonic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decylmalonic acid can be synthesized through several methods. One common approach involves the reaction of lauric acid with N,N,N,N,N,N-hexamethylphosphoric triamide and lithium diisopropylamide in tetrahydrofuran at temperatures ranging from -40°C to 22°C.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Decylmalonic acid undergoes various chemical reactions, including:

    Decarboxylation: Heating this compound can lead to the loss of carbon dioxide, forming decylacetic acid.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

    Substitution Reactions: The central carbon can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing carboxyl groups.

Common Reagents and Conditions:

    Decarboxylation: Typically requires heating to temperatures above 100°C.

    Esterification: Involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

    Substitution Reactions: Often use nucleophiles like alkoxides or amines under basic conditions.

Major Products:

Scientific Research Applications

Decylmalonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of decylmalonic acid involves its ability to participate in various chemical reactions due to the presence of reactive carboxyl groups. These groups can interact with enzymes and other biological molecules, influencing metabolic pathways. The decyl group provides hydrophobic interactions, which can affect the compound’s solubility and reactivity in biological systems .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Decylmalonic acid belongs to the dicarboxylic acid family, sharing functional similarities with malonic acid and methylmalonic acid . Key structural differences include:

  • Malonic acid (C₃H₄O₄) : The simplest dicarboxylic acid, with two carboxyl groups and a central CH₂ group.
  • Methylmalonic acid (C₄H₆O₄) : Features a methyl (CH₃) substituent on the central carbon.
  • This compound (C₁₃H₂₄O₄) : Substitutes the central hydrogen with a decyl chain, significantly altering its physical and chemical behavior.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Property This compound Malonic Acid Methylmalonic Acid
Molecular Formula C₁₃H₂₄O₄ C₃H₄O₄ C₄H₆O₄
CAS Number 4372-29-6 141-82-2 516-05-2
Molecular Weight (g/mol) 244.33 104.06 118.09
Solubility Low in water Highly water-soluble Moderately soluble
Melting Point (°C) Not reported 135–137 129–131

Notes:

  • This compound’s long alkyl chain reduces its polarity, limiting water solubility.
  • Methylmalonic acid’s solubility is intermediate due to its methyl group .

Research Findings and Recent Studies

Malonic Acid : Elevated levels correlate with cancer risk in metabolomic studies, though causality remains unclear .

Methylmalonic Acid: Elevated urinary levels are diagnostic for vitamin B₁₂ deficiency and mitochondrial dysfunction .

This compound : Demonstrated efficacy in dental adhesives, with methacrylate derivatives enhancing bond strength and resistance to hydrolysis .

Biological Activity

Decylmalonic acid (DMA) is a dicarboxylic acid that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its two carboxylic acid groups and a decyl chain, which significantly influences its biological activity. The molecular formula is C11H20O4C_{11}H_{20}O_4, and its structure can be represented as follows:

HOOC CH2C(C9H19)COOH\text{HOOC CH}_2-\text{C}(C_9H_{19})-\text{COOH}

The presence of the long hydrophobic decyl chain enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12.4 μM
Staphylococcus aureus25.6 μM
Bacillus subtilis30.1 μM

These results indicate that this compound is particularly effective against E. coli, with an MIC of 12.4 μM, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Activity

This compound has also been evaluated for its cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is a key area of interest.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (SI)
HeLa15.74.8
A54921.84.3
LS17430.53.6

The IC50 values indicate that this compound has potent anticancer activity, particularly against HeLa cells, with an IC50 of 15.7 μM. The selectivity index further suggests that it preferentially affects cancer cells over normal cells, which is crucial for minimizing side effects in therapeutic applications.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Membrane Disruption : The lipophilic nature of the decyl chain may facilitate the insertion of the molecule into bacterial membranes, leading to disruption and cell death.
  • Apoptosis Induction : In cancer cells, this compound may activate intrinsic apoptotic pathways, leading to programmed cell death.
  • Targeting Enzymes : Molecular docking studies suggest that this compound can interact with key enzymes involved in DNA replication and repair, such as topoisomerase II beta and gyrase B from E. coli.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various alkyl-substituted malonic acids, including this compound, against multiple pathogens. The results confirmed its superior activity against E. coli and highlighted its potential as a lead compound for developing new antibiotics .
  • Cancer Treatment Potential : Another investigation assessed the anticancer properties of this compound in vitro on HeLa and A549 cell lines, demonstrating significant cytotoxic effects comparable to established chemotherapeutics like cisplatin .

Q & A

Q. What are the established synthesis protocols for Decylmalonic acid, and how can researchers ensure reproducibility?

this compound synthesis typically involves malonic ester condensation or alkylation of malonic acid derivatives. Reproducibility requires meticulous documentation of reaction conditions (e.g., temperature, solvent purity, catalyst concentration) and characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry . Researchers should cross-validate results with peer-reviewed protocols and include detailed experimental sections in publications, adhering to guidelines such as those in the Beilstein Journal of Organic Chemistry .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound purity?

High-resolution NMR (for structural confirmation), FT-IR (to identify functional groups), and HPLC (for purity assessment) are standard. Quantification of impurities can be achieved via GC-MS or LC-MS. Researchers should report detection limits, calibration curves, and instrument specifications to ensure transparency .

Q. How can researchers optimize solvent systems for this compound crystallization?

Systematic screening using polarity gradients (e.g., water-ethanol mixtures) and temperature-controlled crystallization trials is recommended. Solubility parameters (Hansen solubility) and computational tools like COSMO-RS can guide solvent selection. Document metastable zone widths to avoid amorphous precipitates .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound?

Discrepancies may arise from varying heating rates or sample preparation. Researchers should employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (e.g., nitrogen atmosphere, 5°C/min heating rate). Meta-analyses of existing data, following Cochrane Handbook guidelines, can identify systematic biases .

Q. How can this compound’s reactivity in esterification be studied to improve catalytic efficiency?

Design of Experiments (DOE) methodologies, such as factorial design, can optimize reaction variables (catalyst loading, temperature, molar ratios). Kinetic studies (e.g., in situ FT-IR monitoring) and density functional theory (DFT) simulations may elucidate mechanistic pathways. Validate findings with control experiments and statistical validation (e.g., ANOVA) .

Q. What are the challenges in integrating this compound into biodegradable polymer matrices, and how can they be addressed?

Compatibility issues (e.g., phase separation) require compatibility testing via DSC and rheology. Surface modification (e.g., grafting polar groups) or copolymerization with monomers like lactic acid may enhance miscibility. Researchers should report mechanical properties (tensile strength, degradation rates) under ISO/ASTM standards .

Q. How should researchers design studies to investigate this compound’s role in supramolecular assemblies?

Use X-ray crystallography or cryo-EM for structural analysis and isothermal titration calorimetry (ITC) for binding affinity measurements. Compare results with computational models (molecular dynamics simulations). Address reproducibility by publishing raw data and crystal structure CIF files in supplementary materials .

Methodological and Analytical Considerations

Q. What statistical approaches are critical for analyzing this compound’s environmental degradation kinetics?

Non-linear regression (e.g., pseudo-first-order models) and bootstrapping for uncertainty quantification are essential. Use software like R or Python’s SciPy for curve fitting. Report confidence intervals and validate assumptions (e.g., homogeneity of variance) .

Q. How can systematic reviews address gaps in this compound’s biomedical applications?

Follow PRISMA guidelines to screen databases (PubMed, Web of Science) and assess study quality via ROBINS-I or GRADE frameworks. Prioritize studies with in vivo validation and dose-response data. Highlight limitations (e.g., small sample sizes) in meta-analyses .

Q. What ethical and data management practices are essential for this compound research?

Obtain ethics approval for biological studies and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use repositories like Zenodo or ChemRxiv. Document raw spectra, chromatograms, and synthetic procedures in supplementary materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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